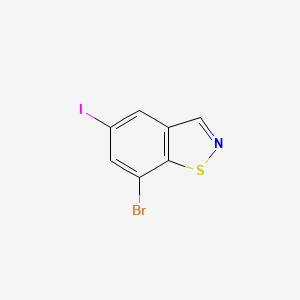
7-bromo-5-iodo-1,2-benzothiazole
Vue d'ensemble
Description
7-bromo-5-iodo-1,2-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzo[d]isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-iodo-1,2-benzothiazole typically involves the halogenation of benzo[d]isothiazole derivatives. One common method includes the bromination and iodination of benzo[d]isothiazole using bromine and iodine reagents under controlled conditions. The reaction conditions often require the use of solvents like acetic acid or dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 7-bromo-5-iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzo[d]isothiazoles
- Sulfoxides and sulfones
- Thiols and thioethers
Applications De Recherche Scientifique
7-bromo-5-iodo-1,2-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-bromo-5-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .
Comparaison Avec Des Composés Similaires
- 5-Bromo-benzo[d]isothiazole
- 7-Iodo-benzo[d]isothiazole
- Benzo[d]isothiazole-3-carboxylic acid
Comparison: 7-bromo-5-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine substituents, which impart distinct reactivity and properties compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C7H3BrINS |
|---|---|
Poids moléculaire |
339.98 g/mol |
Nom IUPAC |
7-bromo-5-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H |
Clé InChI |
BVWBDSMLSLKZDA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C=NS2)Br)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













